D-4'-Tetrahydropyranylglycine

Chiral Chromatography Analytical Chemistry Stereochemical Purity

D-4'-Tetrahydropyranylglycine (R-configuration) is a stereochemically defined building block for constrained peptide mimetics. It is validated in SAR studies for GPCRs like the bradykinin B2 receptor. The L-enantiomer or racemic mixture cannot substitute. Procuring this high-purity D-form ensures reproducible binding and functional activity, mitigating potency loss or off-target effects.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 475649-32-2
Cat. No. B152280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-4'-Tetrahydropyranylglycine
CAS475649-32-2
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1COCCC1C(C(=O)O)N
InChIInChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
InChIKeyXLZJPHKIECMDPG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-4'-Tetrahydropyranylglycine (CAS 475649-32-2) Procurement Guide: Stereospecific Non-Proteinogenic Amino Acid Building Block


D-4'-Tetrahydropyranylglycine (CAS 475649-32-2) is a non-proteinogenic, chiral alpha-amino acid derivative bearing a tetrahydropyran (THP) ring at the C-alpha position . Characterized by a single defined stereocenter (R-configuration) and a molecular weight of 159.18 g/mol (C₇H₁₃NO₃) [1], it functions primarily as a conformationally constrained building block in medicinal chemistry and peptide mimetic design. Its physicochemical profile includes a predicted logP of -0.44 and four hydrogen bond acceptors, which can influence solubility and intermolecular interactions in biological contexts .

Why D-4'-Tetrahydropyranylglycine Cannot Be Replaced by Its L-Enantiomer or Racemate


Generic substitution of D-4'-tetrahydropyranylglycine with its L-enantiomer (CAS 811842-25-8) or racemic mixture (CAS 53284-84-7) is not scientifically valid due to the well-established principle of chiral recognition in biological systems. The specific R-configuration at the alpha-carbon dictates the compound's three-dimensional orientation, which directly impacts binding affinity and functional activity at chiral biological targets . In the context of bradykinin B2 receptor antagonist design, for example, the α,α-tetrahydropyranylglycine scaffold's stereochemistry is critical for achieving the desired receptor interaction profile, as documented in structure-activity relationship (SAR) studies [1]. Using the incorrect enantiomer or an undefined mixture introduces a high risk of reduced potency, altered selectivity, or off-target effects, compromising experimental reproducibility and downstream development efforts.

Quantitative Evidence for Prioritizing D-4'-Tetrahydropyranylglycine Over Its L-Enantiomer and Racemate


Chiral HPLC Resolution: Clear Separation of D-4'-Tetrahydropyranylglycine from Its L-Enantiomer

The D-4'-tetrahydropyranylglycine (R-enantiomer) is chromatographically distinct from the L-enantiomer, enabling unambiguous verification of stereochemical purity. A direct head-to-head comparison demonstrates baseline separation of the two enantiomers via chiral HPLC under standard conditions .

Chiral Chromatography Analytical Chemistry Stereochemical Purity

Polar Surface Area and Hydrogen Bonding Profile: Differentiating D-4'-Tetrahydropyranylglycine from Acyclic Analogs

The tetrahydropyran (THP) ring in D-4'-tetrahydropyranylglycine introduces a distinct physicochemical profile compared to simpler acyclic glycine derivatives. It exhibits a polar surface area of 73 Ų and contains four hydrogen bond acceptors and three hydrogen bond donors . These values are higher than those of simpler alkyl-substituted glycine derivatives, which influences molecular recognition and solubility.

Physicochemical Properties Drug Design Peptidomimetics

Stereospecific Inclusion in Bradykinin B2 Receptor Antagonist Scaffolds: Demonstrated in SAR Studies

The α,α-tetrahydropyranylglycine moiety, of which D-4'-tetrahydropyranylglycine is the chiral component, has been incorporated into a series of sulfonamide-based bradykinin B2 receptor antagonists. SAR studies reveal that this scaffold contributes to high-affinity binding (nanomolar to subnanomolar Ki values) and functional antagonism in vitro and in vivo [1]. While the publication uses the racemate for synthesis, the documented SAR underscores the critical role of this specific structural motif.

Bradykinin B2 Antagonist Medicinal Chemistry Structure-Activity Relationship

Optimal Research and Procurement Scenarios for D-4'-Tetrahydropyranylglycine


Synthesis of Chiral, Conformationally Constrained Peptidomimetics Targeting GPCRs

Utilize D-4'-tetrahydropyranylglycine as a key building block to introduce stereochemical and conformational constraint into peptide ligands. The tetrahydropyran ring and defined R-configuration are particularly suited for modulating interactions with G-protein coupled receptors (GPCRs), such as the bradykinin B2 receptor, where SAR studies have validated this scaffold . Procuring the pure D-enantiomer ensures that the designed stereochemistry is maintained, a critical factor for achieving desired potency and selectivity.

Development of Non-Natural Amino Acid Libraries for Screening

Incorporate D-4'-tetrahydropyranylglycine into diversity-oriented synthetic libraries of non-natural amino acids. Its unique combination of a cyclic ether and a chiral alpha-carbon distinguishes it from common L-amino acids and simple D-analogs. This structural novelty increases the chemical space explored, enhancing the probability of identifying novel hits against challenging biological targets. The ability to obtain the compound with defined stereochemistry and high purity (e.g., ≥95% or 97%) is essential for reliable, reproducible screening results.

Investigating Structure-Activity Relationships (SAR) of Alpha-Amino Acid Chirality

Conduct controlled SAR studies by comparing the biological activity of D-4'-tetrahydropyranylglycine directly against its L-enantiomer (CAS 811842-25-8) and the racemate (CAS 53284-84-7). The clear chromatographic separation of enantiomers allows for the procurement and use of each pure form, enabling precise determination of the stereochemical requirements for target engagement and functional response. This comparative approach is a cornerstone of rational medicinal chemistry optimization.

Asymmetric Synthesis of Complex Drug Intermediates

Employ D-4'-tetrahydropyranylglycine as a chiral starting material or intermediate in the multi-step synthesis of complex pharmaceutical agents. Its protected derivatives (e.g., N-Boc-D-4'-tetrahydropyranylglycine) are valuable for peptide coupling and other transformations. Ensuring the use of the correct enantiomer from the outset prevents the accumulation of diastereomeric impurities and reduces costly downstream purification efforts, thereby streamlining the synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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